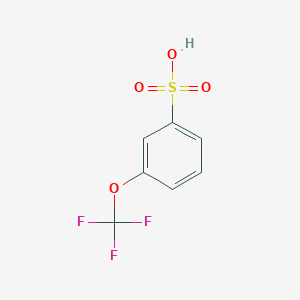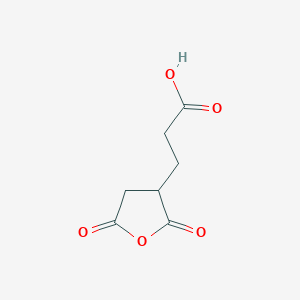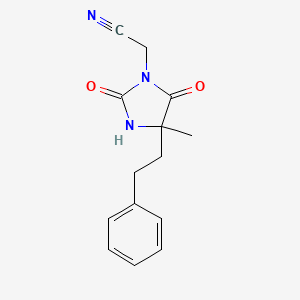
3-(Trifluoromethoxy)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)benzenesulfonic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of benzenesulfonic acid derivatives using trifluoromethoxylation reagents
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzenesulfonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different functional groups on the benzene ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethoxy groups into target molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation and tissue damage . The molecular targets and pathways involved in its action depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Trifluoromethoxy)benzenesulfonic acid include other trifluoromethoxy-substituted benzenesulfonic acids and related derivatives .
Uniqueness
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications where these characteristics are desired, such as in the development of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C7H5F3O4S |
|---|---|
Peso molecular |
242.17 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-2-1-3-6(4-5)15(11,12)13/h1-4H,(H,11,12,13) |
Clave InChI |
PIZNNZLJJDHSSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)

![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)

![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)



![Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate](/img/structure/B13353222.png)
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)

![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)
